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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzaldehyde

Cat. No.: B158676 Get Quote

A Comprehensive Guide to Analytical Techniques for the Characterization of 3-Bromo-2-
hydroxybenzaldehyde

For researchers, scientists, and drug development professionals, the accurate characterization

of chemical compounds is paramount. 3-Bromo-2-hydroxybenzaldehyde, a key intermediate

in the synthesis of various pharmaceutical and bioactive molecules, requires precise analytical

confirmation of its structure and purity. This guide provides a comparative overview of the

primary analytical techniques used for the characterization of 3-Bromo-2-
hydroxybenzaldehyde, complete with experimental protocols and data presentation.

Comparison of Analytical Techniques
The structural elucidation and purity assessment of 3-Bromo-2-hydroxybenzaldehyde are

best achieved through a combination of spectroscopic and crystallographic techniques. Each

method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most

powerful tool for determining the precise molecular structure of organic compounds in

solution. ¹H NMR provides information on the number, environment, and connectivity of

hydrogen atoms, while ¹³C NMR reveals the carbon framework. For 3-Bromo-2-
hydroxybenzaldehyde, NMR can confirm the substitution pattern on the benzene ring and

the presence of the aldehyde and hydroxyl groups.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-

destructive technique that identifies the functional groups present in a molecule. The

spectrum reveals characteristic absorption bands corresponding to the vibrational

frequencies of specific bonds, such as the O-H stretch of the hydroxyl group, the C=O

stretch of the aldehyde, and C-Br bond vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular

weight and elemental composition of a compound. When coupled with a separation

technique like Gas Chromatography (GC-MS), it also allows for the analysis of complex

mixtures and the determination of purity. The fragmentation pattern observed in the mass

spectrum can offer additional structural clues.[1]

Single-Crystal X-ray Diffraction (XRD): For crystalline solids, single-crystal X-ray diffraction

provides the unambiguous determination of the three-dimensional atomic structure, including

precise bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

Data Presentation
The following tables summarize the quantitative data obtained from various analytical

techniques for the characterization of 3-Bromo-2-hydroxybenzaldehyde.

Table 1: ¹H and ¹³C NMR Spectral Data (Predicted and Analog-Based)
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Technique Nucleus
Chemical Shift (δ)

ppm
Assignment

¹H NMR ¹H ~11.0
Singlet, 1H, Hydroxyl

proton (-OH)

~9.8
Singlet, 1H, Aldehyde

proton (-CHO)

~7.5-7.8
Multiplet, 3H, Aromatic

protons

¹³C NMR ¹³C ~191
Aldehyde carbon

(C=O)

~160
Aromatic carbon

attached to -OH

~115-140 Aromatic carbons

~110
Aromatic carbon

attached to -Br

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Broad O-H stretch (hydroxyl group)

3000-3100 Medium C-H stretch (aromatic)

2700-2900 Medium, two bands C-H stretch (aldehyde)

1650-1700 Strong C=O stretch (aldehyde)[3]

1550-1600 Medium-Strong C=C stretch (aromatic ring)

1000-1100 Strong C-Br stretch

Table 3: Mass Spectrometry Data
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Technique m/z Value Interpretation

GC-MS (EI) 199/201

Molecular ion peak (M⁺) and

M+2 peak due to ⁷⁹Br and ⁸¹Br

isotopes[1]

170/172 [M-CHO]⁺

121 [M-Br]⁺

93 [M-Br-CO]⁺

Table 4: Single-Crystal X-ray Diffraction Data[2]

Parameter Value

Molecular Formula C₇H₅BrO₂

Molecular Weight 201.02 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.0282 (3)

b (Å) 14.9715 (7)

c (Å) 6.8472 (3)

β (°) 108.907 (1)

Volume (Å³) 681.61 (5)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2-hydroxybenzaldehyde and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in
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a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Data Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Use a 90° pulse width.

Set a relaxation delay of 1-2 seconds.

Co-add a sufficient number of scans (typically 16 or more) to achieve a good signal-to-

noise ratio.

¹³C NMR Data Acquisition:

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each

unique carbon.

A longer relaxation delay and a significantly larger number of scans are required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Finely grind a small amount of the solid 3-Bromo-2-hydroxybenzaldehyde with dry

potassium bromide (KBr) in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.
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Place the sample pellet in the beam path and record the sample spectrum.

The final spectrum is typically presented as transmittance or absorbance versus

wavenumber (cm⁻¹). The spectral range is usually 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-Bromo-2-hydroxybenzaldehyde in a

volatile organic solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source.

GC Conditions:

Column: A suitable capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium with a constant flow rate.

Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped at

10°C/min to 300°C and held for 10 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: The resulting chromatogram will show the retention time of the compound,

and the mass spectrum of the corresponding peak will provide the mass-to-charge ratios of

the molecular ion and fragment ions.

Single-Crystal X-ray Diffraction (XRD)
Crystal Growth: Grow single crystals of 3-Bromo-2-hydroxybenzaldehyde suitable for

diffraction, for example, by slow evaporation of a solution in an appropriate solvent.
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Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα radiation) and a detector.

Data Collection:

Mount a suitable crystal on the diffractometer.

Cool the crystal to a low temperature (e.g., 125 K) to reduce thermal vibrations.

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to obtain the final, precise

atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization
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Caption: Workflow for the analytical characterization of 3-Bromo-2-hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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